9-Deschloro-beclomethasone dipropionate

Glucocorticoid Receptor Pharmacology Structure-Activity Relationship Receptor Binding Assay

This well-characterized 9-deschloro-beclomethasone dipropionate reference standard is indispensable for accurate impurity profiling of beclomethasone dipropionate (BDP) API. It is structurally and pharmacologically distinct from EP Impurity D (the 9-bromo analog), ensuring unambiguous identification and quantification in HPLC/UPLC methods per ICH Q2(R1). With ~4,167-fold weaker GR binding than BDP, it also serves as a critical negative control in glucocorticoid receptor SAR studies. Essential for GMP QC batch release, stability testing, ANDA/DMF submissions, and method system suitability.

Molecular Formula C28H38O7
Molecular Weight 486.605
CAS No. 71934-47-9
Cat. No. B579906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Deschloro-beclomethasone dipropionate
CAS71934-47-9
Molecular FormulaC28H38O7
Molecular Weight486.605
Structural Identifiers
SMILESCCC(=O)OCC(=O)C1(C(CC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C)OC(=O)CC
InChIInChI=1S/C28H38O7/c1-6-23(32)34-15-22(31)28(35-24(33)7-2)16(3)12-20-19-9-8-17-13-18(29)10-11-26(17,4)25(19)21(30)14-27(20,28)5/h10-11,13,16,19-21,25,30H,6-9,12,14-15H2,1-5H3/t16-,19-,20-,21-,25+,26-,27-,28-/m0/s1
InChIKeyMOBDTSZFGVHTSP-XSSMMPJHSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Deschloro-beclomethasone Dipropionate (CAS 71934-47-9): Impurity Reference Standard and GR Binding Comparator for Beclomethasone Dipropionate Research


9-Deschloro-beclomethasone dipropionate (CAS 71934-47-9) is a structurally defined impurity and analog of the synthetic corticosteroid beclomethasone dipropionate (BDP, CAS 5534-09-8), differing by the absence of the 9α-chloro substituent on the cyclopenta[a]phenanthrene steroidal core . As a process-related or degradation impurity, this compound is classified under the broader impurity profiling framework for BDP active pharmaceutical ingredient (API) and finished drug products [1]. Its primary utility lies in analytical method development, method validation, and quality control applications, where it serves as a reference standard for chromatographic identification and quantification [2].

9-Deschloro-beclomethasone Dipropionate: Critical Differentiation from BDP and 9-Bromo Analog in Receptor Binding and Analytical Selectivity


Generic substitution between beclomethasone dipropionate (BDP) and its 9-deschloro analog is precluded by fundamental differences in glucocorticoid receptor (GR) pharmacology and analytical detectability. BDP is a synthetic corticosteroid prodrug that exhibits potent GR agonist activity (IC50 = 2.4 nM) and undergoes extensive metabolic activation in vivo . In contrast, 9-deschloro-beclomethasone dipropionate demonstrates markedly reduced GR binding affinity due to the absence of the 9α-chloro substituent, a structural feature essential for high-affinity ligand-receptor interaction [1]. Furthermore, this compound is chemically distinct from the European Pharmacopoeia (EP) Impurity D, which is defined as 9-deschloro-9-bromo beclomethasone dipropionate (CAS 52092-14-5) [2]. Consequently, procurement of authentic 9-deschloro-beclomethasone dipropionate is non-negotiable for accurate impurity quantification, structure-activity relationship (SAR) studies, and regulatory submissions.

Quantitative Differentiation of 9-Deschloro-beclomethasone Dipropionate: GR Binding Affinity, Structural Distinction, and Analytical Reference Utility


Glucocorticoid Receptor Binding Affinity: 9-Deschloro-BDP Exhibits ~4167-Fold Weaker Affinity than Parent BDP

9-Deschloro-beclomethasone dipropionate demonstrates an antagonist IC50 of 10,000 nM at the human glucocorticoid receptor (GR), which is approximately 4,167-fold weaker than the IC50 of 2.4 nM reported for beclomethasone dipropionate under comparable in vitro conditions [1]. This quantitative disparity is directly attributable to the absence of the 9α-chloro substituent, a key pharmacophoric element that stabilizes ligand-receptor interaction and enhances binding pocket complementarity in the GR ligand-binding domain [2].

Glucocorticoid Receptor Pharmacology Structure-Activity Relationship Receptor Binding Assay

Structural Distinction from EP Impurity D: 9-Deschloro vs. 9-Deschloro-9-Bromo Identity

9-Deschloro-beclomethasone dipropionate (CAS 71934-47-9) is chemically distinct from the European Pharmacopoeia (EP) designated Impurity D, which is defined as 9-deschloro-9-bromo beclomethasone dipropionate (CAS 52092-14-5) [1]. The target compound has the molecular formula C28H38O7 (MW 486.61), whereas EP Impurity D is C28H37BrO7 (MW 565.51), a difference of approximately 78.9 Da corresponding to the substitution of the 9α-chloro atom in BDP with a bromo substituent . This distinction is critical for analytical method development, as these two impurities require chromatographic resolution for accurate quantification in API and finished product testing [2].

Pharmaceutical Impurity Profiling Analytical Reference Standards Regulatory Compliance

Analytical Method Optimization: Impurity D Chromatographic Resolution in BDP Quality Control

A patented HPLC method (CN111007159A) specifically addresses the optimization of chromatographic resolution between beclomethasone dipropionate API and its Impurity D, a designation that encompasses 9-deschloro analogs of BDP [1]. The method establishes separation conditions that enable accurate quantification of impurity levels in BDP drug substance and formulations, with validated detection parameters suitable for batch release testing and stability studies [2]. This method development work underscores the analytical requirement for authentic 9-deschloro-beclomethasone dipropionate reference material to establish system suitability parameters, including resolution, relative retention time, and relative response factor determinations .

HPLC Method Development Pharmaceutical Quality Control Regulatory Analytical Methods

BDP Prodrug Activation Pathway: 9-Deschloro Analog Not a Recognized Metabolite in Human Pharmacokinetics

Beclomethasone dipropionate undergoes a well-characterized metabolic activation cascade: it is first hydrolyzed by esterases to the active metabolites beclomethasone 17-monopropionate (17-BMP) and beclomethasone 21-monopropionate (21-BMP), which are subsequently hydrolyzed to beclomethasone (BOH) . The active metabolite 17-BMP demonstrates high GR binding affinity (IC50 ≈ 3 nM), while the parent BDP prodrug exhibits moderate affinity (IC50 = 2.4 nM) . 9-Deschloro-beclomethasone dipropionate, lacking the 9α-chloro substituent, is neither identified as an endogenous metabolite in human studies nor recognized as a pharmacologically relevant species in the BDP metabolic pathway [1].

Drug Metabolism Prodrug Activation Pharmacokinetics

Primary Research and Industrial Applications for 9-Deschloro-beclomethasone Dipropionate (CAS 71934-47-9)


Analytical Method Development and Validation for BDP Impurity Profiling

9-Deschloro-beclomethasone dipropionate serves as a critical reference standard for developing and validating HPLC or UPLC methods to quantify impurities in beclomethasone dipropionate API and finished drug products [1]. The compound enables determination of relative retention times, resolution from the BDP main peak, and establishment of relative response factors, as demonstrated in the patented analytical method CN111007159A [2]. Its use is essential for system suitability testing and meeting ICH Q2(R1) validation requirements for impurity methods.

Quality Control Batch Release and Stability Testing of BDP Formulations

In GMP quality control laboratories, 9-deschloro-beclomethasone dipropionate is used as a reference marker for monitoring impurity levels during batch release testing and stability studies of BDP-containing pharmaceutical preparations [1]. The compound supports compliance with USP and EP monograph specifications for related substances, enabling accurate identification and quantification of this specific impurity in formulations such as inhalation aerosols and topical creams [2].

Structure-Activity Relationship (SAR) Studies of Glucocorticoid Receptor Ligands

The ~4,167-fold reduction in GR binding affinity compared to BDP makes 9-deschloro-beclomethasone dipropionate a valuable tool compound for investigating the contribution of the 9α-halogen substituent to GR ligand-receptor interactions [1]. Researchers can use this compound as a negative control or comparator in SAR studies aimed at understanding the structural determinants of glucocorticoid potency and selectivity, particularly in the context of developing novel steroidal anti-inflammatory agents [2].

Regulatory Submission Support for ANDA and DMF Filings

Pharmaceutical companies preparing Abbreviated New Drug Applications (ANDA) or Drug Master Files (DMF) for generic beclomethasone dipropionate products require well-characterized impurity reference standards, including 9-deschloro-beclomethasone dipropionate, to support method validation data and establish impurity acceptance criteria [1]. Comprehensive characterization data compliant with regulatory guidelines facilitates efficient regulatory review and approval of generic BDP formulations [2].

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